N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide
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Overview
Description
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide is a complex organic compound that features a combination of pyran, thiophene, thiazole, and benzamide moieties. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the pyran ring: This can be achieved through cyclization reactions involving dihydropyran and suitable nucleophiles.
Thiophene functionalization: Introduction of the thiophene ring can be done via cross-coupling reactions such as Suzuki or Stille coupling.
Thiazole synthesis: Thiazole rings are often synthesized through Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Benzamide formation: The final step may involve the coupling of the synthesized intermediates with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and thiazole rings, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially forming amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the benzamide group may produce the corresponding amine.
Scientific Research Applications
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its diverse functional groups.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide analogs: Compounds with slight modifications in the functional groups.
Other benzamide derivatives: Compounds with different substituents on the benzamide moiety.
Thiazole-containing compounds: Molecules featuring the thiazole ring but with different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical reactivity and biological activity compared to simpler analogs.
Properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c23-19(15-3-5-16(6-4-15)25-20-21-9-13-27-20)22-18(17-2-1-12-26-17)14-7-10-24-11-8-14/h1-6,9,12-14,18H,7-8,10-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXYHDPQHOFDKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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